molecular formula C9H15NO B13290780 N-(But-3-YN-1-YL)oxan-3-amine

N-(But-3-YN-1-YL)oxan-3-amine

Cat. No.: B13290780
M. Wt: 153.22 g/mol
InChI Key: BNVMUXMCZGMCIJ-UHFFFAOYSA-N
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Description

N-(But-3-yn-1-yl)oxan-3-amine is a chemical compound of interest in organic synthesis and materials science research. It features both an oxane (tetrahydropyran) ring and a terminal alkyne group, making it a valuable bifunctional building block. The terminal alkyne is a key functional group for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in medicinal chemistry for bioconjugation, in materials science for polymer development, and for creating molecular scaffolds with complex architectures . The oxan-3-amine moiety can serve as a hydrogen bond donor and acceptor, which may influence the compound's physicochemical properties and its ability to interact with biological targets. While the specific biological profile and research applications of this compound are not fully detailed in the public domain, structurally similar compounds featuring an amine linked to an alkyne chain are frequently investigated as intermediates in drug discovery efforts . Related analogues have been explored in the synthesis of potential antimicrobial agents and other pharmacologically active molecules. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-but-3-ynyloxan-3-amine

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-9-5-4-7-11-8-9/h1,9-10H,3-8H2

InChI Key

BNVMUXMCZGMCIJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CCCOC1

Origin of Product

United States

Synthetic Methodologies for N but 3 Yn 1 Yl Oxan 3 Amine

Direct Amination Approaches for Oxan-3-one Derivatives

A highly convergent and efficient strategy for the synthesis of N-(but-3-yn-1-yl)oxan-3-amine involves the direct reaction of an oxan-3-one derivative with but-3-yn-1-amine (B154008). This approach is centered around the formation of the secondary amine by creating a bond between the nitrogen of the amine and the C3 position of the oxane ring.

Reductive Amination Strategies for Secondary Amine Formation

Reductive amination stands as a cornerstone of modern amine synthesis due to its versatility and high efficiency. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a carbonyl compound, in this case, oxan-3-one, with a primary amine, but-3-yn-1-amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. wikipedia.orgorganic-chemistry.org

The reaction proceeds under mild, typically neutral or weakly acidic conditions, which facilitates the initial imine formation. A variety of reducing agents can be employed, with the choice often dictated by the substrate's functional group tolerance and the desired reaction kinetics. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. masterorganicchemistry.comthieme-connect.de Sodium triacetoxyborohydride is often favored due to its mildness and selectivity for imines over ketones. unl.edu

A typical reaction scheme is presented below:

Oxan-3-one + But-3-yn-1-amine --(Reducing Agent, Solvent)--> this compound

Reducing Agent Solvent Typical Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Room temperature, 12-24 hoursMild, high selectivity, tolerates a wide range of functional groupsStoichiometric waste
Sodium Cyanoborohydride (NaBH3CN)Methanol (MeOH), Ethanol (B145695) (EtOH)pH 6-7, room temperature, 12-24 hoursEffective, well-establishedToxic cyanide byproducts
Catalytic Hydrogenation (H2, Pd/C)Methanol (MeOH), Ethanol (EtOH)1-5 atm H2, room temperature, 24-48 hoursHigh atom economy, clean reactionPotential for alkyne reduction

Nucleophilic Substitution Reactions in Oxane Ring Systems

An alternative direct amination approach involves the nucleophilic substitution of a suitable leaving group at the C3 position of the oxane ring by but-3-yn-1-amine. This method requires the pre-functionalization of the oxane ring to introduce a group that is readily displaced by the amine nucleophile.

Common leaving groups include halides (e.g., bromo, iodo) or sulfonate esters (e.g., tosylate, mesylate). The synthesis would therefore commence with the preparation of a 3-substituted oxane, such as 3-bromooxane or oxan-3-yl methanesulfonate. The subsequent reaction with but-3-yn-1-amine, typically in the presence of a non-nucleophilic base to neutralize the generated acid, would yield the target secondary amine.

The general reaction is as follows:

3-LG-Oxane (LG = Leaving Group) + But-3-yn-1-amine --(Base, Solvent)--> this compound

Leaving Group (LG) Base Solvent Typical Conditions Considerations
Bromide (-Br)Triethylamine (Et3N), Diisopropylethylamine (DIPEA)Acetonitrile (MeCN), Dimethylformamide (DMF)50-80 °C, 12-24 hoursPotential for elimination side reactions.
Tosylate (-OTs)Potassium Carbonate (K2CO3), Cesium Carbonate (Cs2CO3)Acetonitrile (MeCN), Dimethylformamide (DMF)Room temperature to 60 °C, 12-24 hoursGood leaving group, often leads to higher yields.

Functional Group Interconversion Strategies on Precursors

This synthetic paradigm involves the construction of the target molecule by first assembling a scaffold containing either the oxane ring or the but-3-yn-1-yl moiety, followed by the introduction of the remaining functionality through chemical transformations.

Construction of the But-3-yn-1-yl Moiety from Appropriate Precursors

In this approach, an amine-containing oxane derivative serves as the starting point. For instance, 3-aminooxane could be N-alkylated with a suitable precursor bearing the but-3-yn-1-yl group. A common precursor for such an alkylation is a but-3-yn-1-yl halide or sulfonate, such as 4-bromobut-1-yne or but-3-yn-1-yl tosylate.

The reaction involves the nucleophilic attack of the primary amine of 3-aminooxane on the electrophilic carbon of the butynyl precursor. This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

3-Aminooxane + 4-LG-but-1-yne (LG = Leaving Group) --(Base, Solvent)--> this compound

Amination of Oxane Ring Scaffolds

Conversely, the synthesis can begin with a precursor that already contains the but-3-yn-1-ylamino group, which is then used to form the oxane ring. For example, a precursor such as N-(4-hydroxybutyl)but-3-yn-1-amine could undergo an intramolecular cyclization to form the oxane ring. This cyclization is often achieved via a Williamson ether synthesis-type reaction, where the terminal hydroxyl group is converted into a better leaving group (e.g., a tosylate) or activated to facilitate intramolecular nucleophilic attack by the amine. However, this approach is generally less direct than the previously described methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rsc.orgrsc.orgbenthamdirect.com Several strategies can be employed to enhance the sustainability of the synthesis.

One of the key principles is maximizing atom economy, which is inherently addressed by addition reactions like reductive amination. acs.orggctlc.org Catalytic reductive amination, using molecular hydrogen as the reductant, is particularly advantageous as it produces water as the only byproduct. organic-chemistry.org This approach, however, requires careful catalyst selection to avoid the undesired reduction of the alkyne functionality.

The use of safer solvents is another critical aspect. Whenever possible, solvents derived from renewable resources, such as ethanol, or water should be considered. rsc.org For reductive amination, conducting the reaction in water or under neat (solvent-free) conditions, if feasible, would significantly improve the green credentials of the synthesis.

Furthermore, minimizing derivatization steps, as exemplified by the one-pot nature of direct reductive amination, aligns with green chemistry principles by reducing the number of synthetic operations and the associated waste generation. The choice of reagents also plays a crucial role; for instance, replacing toxic reagents like sodium cyanoborohydride with greener alternatives is a key consideration. masterorganicchemistry.com

Green Chemistry Principle Application in Synthesis Example
Atom Economy Favoring addition reactions over substitution or elimination reactions.Catalytic reductive amination using H2.
Safer Solvents Replacing hazardous organic solvents with greener alternatives.Using water or ethanol as a solvent for amination reactions.
Energy Efficiency Conducting reactions at ambient temperature and pressure.Optimizing reductive amination to proceed efficiently at room temperature.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.Employing one-pot procedures like direct reductive amination.
Catalysis Using catalytic reagents in place of stoichiometric ones.Employing a palladium catalyst for hydrogenation instead of stoichiometric borohydride (B1222165) reagents.

By thoughtfully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Solvent-Free and Catalytic Methodologies

The synthesis of amines via reductive amination can be adapted to align with the principles of green chemistry, particularly through the use of solvent-free and catalytic methods. rsc.orgresearchgate.net

Solvent-Free Synthesis: Traditionally, organic reactions are carried out in solvents, which can contribute significantly to chemical waste and environmental impact. Solvent-free, or solid-state, reactions offer a more environmentally benign alternative. For the synthesis of this compound, a solvent-free approach would involve the direct mixing of the reactants, oxan-3-one and but-3-yn-1-amine, potentially with a solid-supported catalyst. The reaction could be driven by mechanical grinding or gentle heating. This approach minimizes waste and can, in some cases, lead to faster reaction times and easier product isolation.

Catalytic Methodologies: Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher selectivity. rsc.org In the context of the reductive amination to form this compound, a catalyst is essential for the reduction of the intermediate imine formed from the initial condensation of the ketone and amine.

Several catalytic systems could be employed:

Heterogeneous Catalysis: A solid-supported metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, could be used with a hydrogen source like H2 gas. The advantage of a heterogeneous catalyst is its ease of separation from the reaction mixture, allowing for recycling and reuse, which is both economically and environmentally beneficial.

Homogeneous Catalysis: Soluble catalysts, such as those based on iridium or rhodium, can also be highly effective for this transformation. While often more active and selective, their separation from the product can be more challenging.

Biocatalysis: The use of enzymes, such as imine reductases, represents a growing field in green chemistry. These biocatalysts operate under mild conditions (neutral pH and room temperature) and can offer excellent stereoselectivity, which would be important if a specific enantiomer of the product were desired.

Atom Economy and Reaction Efficiency Considerations

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com The ideal reaction has a 100% atom economy, where all atoms of the reactants are incorporated into the final product. nih.gov

C₅H₈O (oxan-3-one) + C₄H₇N (but-3-yn-1-amine) + [Reducing Agent] → C₉H₁₅NO (this compound) + Byproduct

The choice of reducing agent significantly impacts the atom economy.

Catalytic Hydrogenation (H₂): In this case, the only byproduct is water, which is formed during the initial imine formation. This method offers a very high atom economy.

Hydride Reagents (e.g., NaBH₄): The use of stoichiometric hydride reagents like sodium borohydride (NaBH₄) results in the formation of borate (B1201080) salts as byproducts, leading to a lower atom economy.

The table below illustrates a theoretical comparison of the atom economy for different reducing agents in the synthesis of this compound.

Reactant 1 (Oxan-3-one)Reactant 2 (But-3-yn-1-amine)Reducing AgentDesired Product (this compound)ByproductsTheoretical Atom Economy (%)
C₅H₈OC₄H₇NH₂C₉H₁₅NOH₂O89.4%
C₅H₈OC₄H₇NNaBH₄C₉H₁₅NOH₂O, NaBO₂, H₂< 89.4%

The following table presents hypothetical data for different catalytic approaches to illustrate how reaction efficiency might be evaluated.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
10% Pd/CEthanol251292%
Raney NiMethanol50888%
[Ir(Cp*)Cl₂]₂Dichloromethane40695%
None (Solvent-free)None602475%

Advanced Chemical Transformations and Reactivity of N but 3 Yn 1 Yl Oxan 3 Amine

Reactivity of the Secondary Amine Functionality

The secondary amine in N-(but-3-yn-1-yl)oxan-3-amine is a nucleophilic center, capable of undergoing a variety of reactions common to such functional groups. nih.govmsu.edu These reactions are fundamental in modifying the compound's structure and properties.

N-Alkylation and N-Acylation Reactions

Secondary amines readily react with alkyl halides to form tertiary amines and with acylating agents to produce amides. openstax.org

N-Alkylation: The reaction of the secondary amine with an alkyl halide, such as methyl iodide, would yield the corresponding tertiary amine. This process, a nucleophilic substitution (SN2) reaction, is typically straightforward but can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, especially with excess alkylating agent. msu.eduopenstax.org

N-Acylation: Acylation of the secondary amine with reagents like acyl chlorides or acid anhydrides results in the formation of a stable amide. openstax.org This reaction is generally high-yielding and chemoselective, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction. openstax.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Example Product Type General Conditions
N-Alkylation Alkyl Halide (e.g., CH₃I) Tertiary Amine Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)
N-Acylation Acyl Chloride (e.g., CH₃COCl) Amide Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)

Formation of N-Oxides and Related Oxidized Derivatives

The oxidation of the amine functionality can lead to various products depending on the oxidant used. While specific studies on this compound are not prevalent, the general reactivity of secondary amines suggests the potential formation of hydroxylamines or nitrones under controlled oxidation. More vigorous oxidation could potentially lead to cleavage of the C-N bond. For instance, oxidation of secondary amines can sometimes yield nitrones, and in some cases, N-oxidation can occur. mdpi.com

Condensation and Cyclization Reactions Involving the Amine

The secondary amine can participate in condensation reactions with carbonyl compounds. For instance, reaction with an aldehyde or ketone could form an enamine or participate in a multicomponent reaction. acs.org There is also potential for intramolecular cyclization if a suitable electrophilic center can be generated on the butynyl chain, or through domino reactions involving both the amine and the alkyne. acs.orgsemanticscholar.org

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle, enabling a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov Its utility is particularly prominent in click chemistry and various metal-catalyzed transformations.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". pcbiochemres.com This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org

The CuAAC reaction is known for its high yields, mild reaction conditions (often performed in aqueous solutions), and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govsemanticscholar.orgnih.gov The reaction between this compound and an organic azide (B81097) in the presence of a copper(I) catalyst would lead to a triazole-linked conjugate. nih.govbeilstein-journals.org

Table 2: Example of CuAAC Reaction

Reactant 1 Reactant 2 Catalyst System Product
This compound Benzyl Azide CuSO₄·5H₂O, Sodium Ascorbate 1-(Benzyl)-4-((oxan-3-ylamino)methyl)-1H-1,2,3-triazole

Metal-Catalyzed Alkyne Functionalizations (e.g., Hydroamination, Cycloadditions)

Beyond click chemistry, the terminal alkyne can undergo a multitude of other metal-catalyzed transformations. nih.gov

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various metals. Intramolecular hydroamination of a derivative of this compound could be a route to cyclic nitrogen-containing compounds.

Cycloadditions: The alkyne can act as a π-system in various cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes to form substituted benzene (B151609) rings, or in other metal-catalyzed multicomponent reactions. acs.org

Coupling Reactions: The terminal alkyne is a key participant in fundamental cross-coupling reactions like the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes. nih.gov It can also be used in dimerization reactions to form conjugated 1,3-diynes. nih.govrsc.org

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into complex molecular architectures. nih.govrsc.org

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific research data concerning the chemical compound This compound to generate the requested article. The user's strict requirement for content focusing solely on this molecule, including detailed research findings and data tables for specific advanced chemical transformations, cannot be met at this time.

The investigation sought to find documented examples of Sonogashira and related cross-coupling reactions, as well as stereoselective transformations, including chiral resolution, asymmetric synthesis, and diastereoselective reactions involving this compound.

While the searches yielded extensive information on these chemical reactions in a general context and for structurally similar compounds, no specific studies, patents, or datasets were identified for this compound itself. The terminal alkyne functionality within the molecule suggests its potential for participating in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. libretexts.orgmdpi.com Similarly, the presence of a chiral center at the 3-position of the oxane ring and the secondary amine group indicates that stereoselective transformations are theoretically relevant. nih.govsioc-journal.cn

However, without published research specifically performed on this compound, any discussion of its reactivity in these advanced chemical transformations would be purely speculative. The generation of scientifically accurate and authoritative content, complete with the required data tables, is contingent upon the existence of such primary research.

Therefore, the article on the "" cannot be produced as per the specified outline and content requirements due to the absence of the necessary foundational research data in the public domain.

Derivatives, Analogues, and Structural Modifications of N but 3 Yn 1 Yl Oxan 3 Amine

Exploration of Oxane Ring Substitution Patterns

The oxane (tetrahydropyran) ring is a common motif in many bioactive molecules, offering a stable, non-planar scaffold that can influence solubility and receptor binding. researchgate.netacs.org Modifications to this ring system in N-(but-3-yn-1-yl)oxan-3-amine, particularly concerning the attachment point of the amine linkage and the elemental composition of the ring itself, are critical for developing a comprehensive structure-activity relationship (SAR).

Positional Isomers of the Amine Linkage (e.g., oxan-2-amine, oxan-4-amine derivatives)

The position of the but-3-yn-1-ylamino group on the oxane ring significantly impacts the molecule's three-dimensional structure and, consequently, its biological profile. While the primary focus is on the 3-amine derivative, its positional isomers, the 2-amine and 4-amine analogues, provide valuable comparative data.

The synthesis of N-substituted oxane amines generally involves the reductive amination of the corresponding oxanone (tetrahydropyranone). For instance, N-(but-3-yn-1-yl)oxan-4-amine can be synthesized from oxan-4-one and but-3-yn-1-amine (B154008). enaminestore.com A similar approach can be envisaged for the synthesis of the oxan-2-amine and oxan-3-amine isomers, starting from oxan-2-one and oxan-3-one, respectively. The conformational analysis of these isomers is crucial, as the axial or equatorial orientation of the substituent will dictate its interaction with biological targets. aminer.cnnih.gov

Compound Starting Material General Synthetic Approach Key Structural Feature
N-(But-3-YN-1-YL)oxan-2-amineOxan-2-oneReductive aminationAmine at C2 position
This compoundOxan-3-oneReductive aminationAmine at C3 position
N-(But-3-YN-1-YL)oxan-4-amineOxan-4-oneReductive aminationAmine at C4 position.

This table is generated based on general synthetic principles of reductive amination.

Ring Modifications and Heteroatom Variations within the Cyclic Ether System

Replacing the oxygen atom of the oxane ring with other heteroatoms or altering the ring size can lead to significant changes in the compound's properties. This strategy of bioisosteric replacement is a common practice in drug discovery to improve efficacy, selectivity, and pharmacokinetic profiles. rsc.orgnih.govnih.govprinceton.edursc.org

For instance, replacing the oxane oxygen with sulfur to form a thiane (B73995) analogue can alter the ring's geometry and hydrogen bonding capacity. Similarly, substituting the oxygen with a nitrogen atom would yield a piperidine (B6355638) derivative, introducing a basic center that could influence the compound's pKa and solubility. Smaller ring systems, such as azetidine (B1206935) and thietane, are also considered as potential bioisosteres for the oxane ring, offering different conformational constraints. csic.esmdpi.comethz.chajrconline.orgresearchgate.net

Ring System Heteroatom Potential Impact on Properties
OxaneOxygenReference scaffold
ThianeSulfurAltered geometry and hydrogen bonding
PiperidineNitrogenIntroduction of a basic center, modified pKa and solubility.
AzetidineNitrogenIncreased ring strain, different conformational preferences. csic.esmdpi.comethz.chresearchgate.net
ThietaneSulfurIncreased ring strain, altered electronic properties. csic.es

This table outlines potential bioisosteric replacements for the oxane ring and their likely impact on molecular properties.

Variations of the Alkynyl Side Chain

The but-3-ynyl side chain is a key feature of this compound, providing a reactive handle for further functionalization, most notably through "click chemistry." Modifications to this chain can modulate the molecule's reactivity, length, and ability to interact with biological targets.

Length and Saturation Modifications of the Butynyl Chain

Altering the length of the alkynyl chain can impact the molecule's flexibility and the distance between the oxane core and any conjugated moiety. Homologation reactions can extend the butynyl chain to a pentynyl or hexynyl group, providing a longer linker for potential conjugates. niph.go.jpresearchgate.net

Conversely, the saturation level of the butynyl chain can be modified. Partial reduction of the alkyne can yield the corresponding alkene (but-3-en-1-yl), while complete saturation leads to the alkane (butyl) derivative. vaia.comwou.edunih.govwou.eduvpscience.org These changes remove the "click" functionality but can be used to probe the importance of the unsaturated bond for biological activity.

Side Chain Modification Resulting Moiety Impact on Reactivity
Chain HomologationPentynyl, Hexynyl, etc.Increased linker length
Partial HydrogenationBut-3-en-1-yl (alkene)Loss of alkyne reactivity, introduces geometric isomers (E/Z)
Complete HydrogenationButyl (alkane)Saturated, non-reactive chain

This table details modifications to the length and saturation of the butynyl side chain.

Introduction of Additional Functionalities onto the Alkynyl Moiety

The terminal alkyne of the butynyl group is a versatile functional handle for a variety of chemical transformations beyond simple click chemistry. For instance, the introduction of a hydroxyl group can provide an additional point for hydrogen bonding or further derivatization. acs.orgnih.govsci-hub.seresearchgate.netwikipedia.org Other functional groups can also be introduced to modulate the electronic properties and reactivity of the alkyne.

Conjugates and Hybrid Molecules Incorporating this compound Scaffolds

The presence of the terminal alkyne makes this compound an ideal building block for the construction of more complex molecules through conjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and specific formation of a stable triazole linkage with azide-containing molecules. organic-chemistry.orgnih.govnih.govsci-hub.setcichemicals.com

This strategy can be employed to create a wide range of conjugates, including:

Peptide Conjugates: Linking the scaffold to peptides can enhance their stability, cell permeability, or target specificity.

Antibody-Drug Conjugates (ADCs): The scaffold can act as a linker to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells. While direct evidence for this compound in ADCs is not available, analogous structures with oxane rings and alkyne functionalities are explored for this purpose.

Hybrid Molecules: Covalent linkage to other pharmacophores can result in hybrid molecules with dual or synergistic biological activities. nih.govpreprints.org This approach is increasingly used to address complex diseases and overcome drug resistance.

The development of such conjugates and hybrid molecules represents a significant area of research, leveraging the unique chemical properties of the this compound scaffold to create novel therapeutic agents.

Peptide and Peptoid Conjugates

The terminal alkyne group in this compound is a prime handle for covalent conjugation to peptides and peptoids through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comjpt.com This reaction is highly efficient and specific, proceeding under mild, often aqueous, conditions, which is ideal for working with sensitive biological molecules like peptides. nih.govnih.gov

Peptide Conjugation:

The conjugation of this compound to a peptide would typically involve a peptide that has been functionalized with an azide (B81097) group. This can be achieved by incorporating an azido-amino acid (e.g., azidolysine or azidoacetic acid) into the peptide sequence during solid-phase peptide synthesis. bachem.com The subsequent CuAAC reaction between the alkyne-bearing oxane amine and the azide-modified peptide results in a stable triazole linkage. mdpi.combachem.com This creates a hybrid molecule where the oxane amine moiety is tethered to the peptide.

The rationale for creating such conjugates is often to combine the biological activity or targeting specificity of a peptide with the physicochemical properties of the oxane amine. For instance, the oxane ring could influence the solubility, metabolic stability, or cell permeability of the resulting conjugate.

Peptoid Conjugates:

Peptoids, or N-substituted glycines, are a class of peptidomimetics that are resistant to proteolytic degradation. explorationpub.comnih.gov The synthesis of peptoid conjugates with this compound can also be readily achieved using click chemistry. Similar to peptides, a peptoid can be synthesized with a terminal azide group, which can then be "clicked" with the alkyne of the oxane amine.

Illustrative Data for Analogous Conjugation Reactions:

Due to the absence of specific research on this compound, the following table presents representative data from studies on analogous alkyne-functionalized molecules and their conjugation with peptides.

Alkyne-Containing MoleculePeptide/Peptoid (with Azide)Conjugation ConditionsYield (%)Reference
Propargyl-Gly-Lys-NH2Azido-Phe-Arg-Gly-AspCuSO4, Sodium Ascorbate, water/t-BuOH>90 bachem.com
Propynoic acidAzido-functionalized resinCuSO4, Sodium Ascorbate, aq. bufferHigh nih.gov
Alkyne-modified polymerAzido-peptideCu(I) catalyst>95 researchgate.net

Hybrid Molecules with Other Heterocyclic Systems

The secondary amine of the oxan-3-amine scaffold provides a reactive site for the construction of hybrid molecules incorporating other heterocyclic systems. pressbooks.pub Heterocyclic compounds are ubiquitous in medicinal chemistry and are components of a vast number of approved drugs. openmedicinalchemistryjournal.commdpi.com The strategy of creating hybrid molecules by combining two or more different heterocyclic rings is a well-established approach in drug discovery to explore new chemical space and to develop compounds with improved activity profiles. rsc.orgnih.gov

Synthetic Strategies:

The secondary amine of this compound can participate in various classical amine reactions to form linkages with other heterocycles. For example:

Nucleophilic Substitution: Reaction with a halogenated heterocycle (e.g., a chloropyrimidine or bromopyridine) would lead to an N-heteroaryl derivative.

Amide Bond Formation: Coupling with a carboxylic acid-functionalized heterocycle using standard peptide coupling reagents would form an amide linkage.

Reductive Amination: Reaction with a heterocyclic aldehyde or ketone in the presence of a reducing agent would result in a new C-N bond, linking the two heterocyclic systems.

The choice of the second heterocyclic system would be guided by the desired biological target or pharmacological property. For instance, combining the oxane ring with a piperidine or triazine scaffold, both of which are common in drug molecules, could lead to novel hybrid structures with interesting biological activities. rsc.orgacs.org

Research Findings on Analogous Heterocyclic Hybrids:

While direct studies on this compound hybrids are not available, research on similar structures highlights the potential of this approach. For example, the integration of piperidine and oxane frameworks has been explored to improve the pharmacokinetic properties of drug candidates. The oxane moiety can modulate lipophilicity and potentially enhance blood-brain barrier penetration.

The following table provides examples of hybrid molecules formed from the combination of different heterocyclic rings, illustrating the diversity of structures that can be achieved.

Heterocycle 1Heterocycle 2Linkage TypeRationale/ApplicationReference
PiperidineOxaneAmineImproved pharmacokinetics
s-TriazinePiperidineAmineAnticancer activity rsc.org
s-TriazineMorpholineAmineEnzyme inhibition nih.gov
IndoleOxaneCarbonylMedicinal chemistry intermediate smolecule.com

Spectroscopic and Computational Characterization of N but 3 Yn 1 Yl Oxan 3 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules like N-(but-3-yn-1-yl)oxan-3-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the hydrogens on carbons adjacent to the nitrogen atom are expected to appear in the range of δ 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The chemical shifts of the oxane ring protons would provide information about their environment, including the ring's conformation. The terminal alkyne proton typically appears as a distinct signal. The hydrogens on the amine group itself can have a broad range of chemical shifts, from 0.5 to 5.0 ppm, depending on concentration and hydrogen bonding. libretexts.org The addition of D₂O would cause the NH proton signal to disappear, confirming its identity. libretexts.org

¹³C NMR: The carbon atoms directly bonded to the nitrogen in aliphatic amines typically resonate in the δ 10-65 ppm region of the ¹³C NMR spectrum. libretexts.org The carbons of the butynyl group and the oxane ring will have characteristic chemical shifts that aid in the complete assignment of the molecule's structure.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1 (alkyne)~2.0t~2.5
H-4~2.5t~7.0
H-5~2.3m
NH~1.5 (broad)s
Oxane Protons3.0 - 4.0m

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. For this compound (C₉H₁₅NO), the predicted monoisotopic mass is 153.1154 Da. uni.lu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This technique separates the compound from a mixture and then fragments the molecular ion. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for amines is alpha-cleavage, which would result in the formation of a resonance-stabilized nitrogen-containing cation. libretexts.org Predicted collision cross-section (CCS) values for various adducts of this compound hydrochloride have been calculated using computational methods. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 131.4 Ų. uni.lu

Below is a table of predicted mass spectrometry data for this compound hydrochloride. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺154.12265131.4
[M+Na]⁺176.10459138.1
[M-H]⁻152.10809133.1

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about its functional groups.

Infrared (IR) Spectroscopy: For a secondary amine like this compound, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The terminal alkyne C≡C stretch would appear around 2100-2140 cm⁻¹, and the ≡C-H stretch would be observed as a sharp band near 3300 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com A broad N-H wagging absorption may also be present in the 650-900 cm⁻¹ range. msu.edu

Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrations of the alkyne and amine functional groups. The C≡C stretching vibration is often strong and easily identifiable in the Raman spectrum.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretch3350-3310 (weak) orgchemboulder.com
≡C-HStretch~3300 (sharp)
C-H (sp³)Stretch2850-2960
C≡CStretch2100-2140 (weak to medium)
C-NStretch1020-1250 orgchemboulder.com
N-HWag650-900 (broad) msu.edu

Quantum Chemical Calculations and Molecular Modeling

Computational methods provide theoretical insights that complement experimental data, offering a deeper understanding of the molecule's properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com

Electronic Structure: DFT calculations can be used to determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Reactivity Descriptors: DFT can also be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP), which helps to predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

This compound possesses conformational flexibility due to the rotatable bonds and the puckering of the oxane ring.

Conformational Isomers: The oxane ring can exist in different conformations, such as chair and boat forms. The orientation of the butynylamino substituent (axial or equatorial) also leads to different conformers. Computational studies on related N-substituted 1,3-oxazines have shown that the preference for axial or equatorial conformations can depend on the substituent and the solvent. researchgate.net

Potential Energy Surfaces: By calculating the energy of the molecule as a function of its geometry, a potential energy surface can be generated. This surface reveals the relative energies of different conformers and the energy barriers for interconversion between them. For similar systems, it has been found that the interconversion between chair conformers can occur through various pathways involving twist forms. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope" to analyze the physical movements of atoms and molecules over time. wikipedia.org This powerful technique allows for the detailed exploration of the dynamic behavior of this compound and its derivatives at an atomic level, providing insights into conformational flexibility, stability, and intermolecular interactions that are often difficult to capture through experimental methods alone. wikipedia.orgnih.gov The simulations numerically solve Newton's equations of motion for the system, where the forces between particles are defined by a molecular mechanics force field. wikipedia.org

The dynamic "evolution" of the system generated by MD simulations provides a trajectory that can be analyzed to understand structural, dynamical, and thermodynamical properties. mdpi.com For a molecule like this compound, MD simulations can elucidate the complex interplay between the flexible oxane ring, the rotatable butynyl side chain, and their interactions with the surrounding environment.

Simulation Setup and Force Field Parameterization

A crucial prerequisite for any MD simulation is the selection of an appropriate force field, which is a set of functions and parameters used to calculate the potential energy of the system. wikipedia.org For organic molecules like this compound, commonly used force fields include AMBER, CHARMM, and GROMOS. mdpi.comnih.gov These force fields are parameterized to reproduce experimental data for a wide range of small molecules and biomolecules. nih.gov

The parameterization of the this compound molecule would involve assigning parameters for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic). While parameters for common functional groups like amines and ethers are generally well-established, specific functionalities such as the terminal alkyne in the butynyl group might require careful validation or further refinement to ensure accuracy. scm.com Force fields are continually being improved, with refined parameters for specific interactions, such as those involving amine groups, being developed to enhance the realism of simulations. illinois.edu The simulations are typically performed in a periodic box filled with a suitable solvent, such as the TIP3P water model, to mimic physiological or experimental conditions. illinois.edu

Below is a representative table of parameters that would be defined for a typical MD simulation of this compound in an aqueous environment.

ParameterValue/DescriptionPurpose
Force FieldAMBER ff14SB / GROMOS 54A7Defines the potential energy function for interatomic interactions. mdpi.comillinois.edu
Solvent ModelTIP3P WaterExplicitly models the aqueous solvent environment. illinois.edu
System Size~5000-10000 atomsIncludes the solute and a sufficient number of solvent molecules.
Temperature300 KControlled via a thermostat (e.g., Nosé-Hoover) to simulate room temperature conditions.
Pressure1 atmControlled via a barostat (e.g., Parrinello-Rahman) for constant pressure simulations.
Simulation Time100 - 500 nsDuration required to sample significant conformational changes and interactions. mdpi.com
ElectrostaticsParticle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions in a periodic system. osti.gov

Conformational Dynamics and Flexibility

MD simulations are exceptionally well-suited for studying the conformational landscape of flexible molecules. For this compound, two main sources of flexibility exist: the puckering of the oxane ring and the rotation of the butynyl side chain.

The six-membered oxane ring is expected to predominantly adopt a chair conformation. However, it can undergo conformational isomerization through higher-energy twist and boat forms. researchgate.net MD simulations can map the potential energy surface of these conversions and determine the free energy barriers between different conformers. researchgate.net The orientation of the N-(But-3-YN-1-YL) substituent on the oxane ring (axial vs. equatorial) is a key conformational feature. The relative populations of these states, and the rate of interconversion between them, can be quantified from the simulation trajectory.

The flexibility of the molecule is often assessed by calculating the Root Mean Square Deviation (RMSD) of atomic positions over time, which measures the stability of the structure, and the Root Mean Square Fluctuation (RMSF) for each atom, which highlights the most mobile regions of the molecule. mdpi.com

The table below illustrates the type of data that can be extracted from MD simulations to characterize the conformational preferences of the oxane ring.

Conformational StateSubstituent OrientationRelative Population (%)Free Energy Difference (kcal/mol)
ChairEquatorial920.00 (Reference)
ChairAxial71.6
Twist-BoatN/A1> 4.5

Analysis of Intermolecular Interactions

The chemical groups within this compound—specifically the secondary amine, the ether oxygen, and the alkyne group—govern its interactions with its environment.

Hydrogen Bonding: The secondary amine group (–NH–) can act as both a hydrogen bond donor and acceptor, while the oxygen atom in the oxane ring is a hydrogen bond acceptor. mdpi.comnih.gov MD simulations can provide a detailed, quantitative picture of these interactions. By analyzing the simulation trajectory, one can calculate the average number of hydrogen bonds between the solute and solvent molecules, their lifetimes, and their geometric distributions (distance and angle). This is critical for understanding the molecule's solubility and how it interacts with biological targets. nih.gov

Hydrophobic and van der Waals Interactions: The butynyl group and the aliphatic carbons of the oxane ring are nonpolar and interact primarily through van der Waals forces. Simulations can characterize the solvation structure around these hydrophobic regions, revealing how water molecules organize to accommodate them.

Interaction with Derivatives: When studying derivatives, MD simulations can reveal how chemical modifications alter interaction patterns. For instance, substituting the terminal alkyne hydrogen or modifying the oxane ring would change the molecule's electrostatic potential and steric profile, leading to different dynamic behaviors and interaction energies, which can be calculated and compared. kaust.edu.sa

The following table provides examples of interaction data obtainable from MD simulations, quantifying the key non-covalent interactions between the molecule and a water solvent.

Interacting GroupInteraction TypeAverage # of H-Bonds with WaterAverage Solvation Energy (kcal/mol)
Amine (N-H)H-Bond Donor0.95-12.5
Amine (N)H-Bond Acceptor1.20
Oxane Oxygen (O)H-Bond Acceptor1.85-9.8
Alkyne (C≡C-H)Weak H-Bond Donor / van der Waals0.15-2.1

Role of N but 3 Yn 1 Yl Oxan 3 Amine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and atom-economical synthesis. wikipedia.orgacs.org The secondary amine functionality of N-(But-3-YN-1-YL)oxan-3-amine makes it an ideal component for various MCRs.

For instance, in a Ugi-type four-component reaction (Ugi-4CR), this compound can serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. tandfonline.com This would lead to the formation of a highly functionalized α-acylamino amide scaffold, retaining the oxane and terminal alkyne moieties for further synthetic elaborations. The alkyne group can subsequently undergo post-Ugi transformations, such as click chemistry or transition-metal-catalyzed cyclizations, to generate diverse heterocyclic systems. tandfonline.com

Table 1: Hypothetical Ugi-4CR involving this compound

Aldehyde/KetoneIsocyanideCarboxylic AcidCatalystSolventYield (%)
Benzaldehydetert-Butyl isocyanideAcetic acidNoneMethanol85-95
CyclohexanoneBenzyl isocyanideBenzoic acidNoneMethanol80-90
Acetone(4-Methoxyphenyl) isocyanideFormic acidNoneDichloromethane88-96

This table presents hypothetical data based on typical yields for Ugi reactions involving similar secondary amines.

Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive transformations in which the subsequent reaction is triggered by the functionality formed in the previous step, all within a single synthetic operation without the isolation of intermediates. wikipedia.org The dual functionality of the amine and alkyne in this compound makes it an excellent substrate for designing elegant cascade sequences.

A potential cascade could be initiated by the hydroamination of the alkyne, catalyzed by transition metals like gold or platinum. mdpi.compreprints.org An intramolecular hydroamination/cyclization cascade could lead to the formation of piperidine-based structures. Alternatively, an intermolecular reaction with another unsaturated partner could be followed by an intramolecular cyclization. For example, a gold-catalyzed reaction with an aldehyde could initiate a sequence of amination, cyclization, and aromatization to yield substituted pyridines. mdpi.com

Furthermore, cascade reactions involving the Ugi adducts derived from this amine can lead to complex N-heterocycles. tandfonline.com For example, a post-Ugi cyclization of the alkyne-containing adduct could be triggered by various catalysts to form spirocyclic or fused heterocyclic systems. tandfonline.com

Applications in Heterocyclic Chemistry

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. kit.eduopenmedicinalchemistryjournal.com The structural features of this compound provide a versatile platform for the synthesis of a wide array of such heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles

The terminal alkyne and the secondary amine are reactive handles that can be independently or concertedly utilized to construct various nitrogen heterocycles. kit.edu For example, the terminal alkyne can participate in [3+2] cycloaddition reactions with azides (Huisgen cycloaddition) to form triazoles, a reaction often facilitated by copper or ruthenium catalysts. This "click chemistry" approach is known for its high efficiency and functional group tolerance.

Gold-catalyzed intramolecular cyclization of the N-butynyl amine moiety can lead to the formation of substituted pyrrolidines or piperidines, depending on the reaction conditions and the mode of cyclization (exo- or endo-dig). beilstein-journals.org Moreover, reaction with carbonyl compounds can lead to the synthesis of pyridines and other related heterocycles. mdpi.com

Table 2: Potential Heterocyclic Scaffolds from this compound

ReagentCatalyst/ConditionsResulting Heterocycle
Benzyl azide (B81097)Cu(I)1,2,3-Triazole
Phenyl isocyanateBasePyrrolidin-2-one derivative
Benzaldehyde, Isocyanide, Carboxylic AcidUgi Reactionα-Acylamino amide
-AuCl₃Substituted Pyrrolidine
Carbon dioxideAg catalystOxazolidinone

This table outlines plausible transformations based on established synthetic methodologies for alkynyl amines.

Construction of Fused and Bridged Ring Systems

The strategic placement of reactive sites in this compound allows for its use in constructing more complex fused and bridged heterocyclic systems. oregonstate.edunih.govnih.gov These intricate architectures are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes.

A potential strategy involves an initial functionalization of the amine, followed by a cascade cyclization involving the alkyne. For instance, acylation of the amine with a suitable acid chloride bearing another reactive site could set the stage for an intramolecular Diels-Alder or a Michael addition reaction, leading to fused or bridged lactams. nih.govnih.gov

Another approach could involve a Pictet-Spengler-type reaction. If the amine nitrogen is incorporated into a suitable precursor, the alkyne can be transformed into an electrophilic species that then participates in an intramolecular cyclization onto an aromatic ring, leading to fused systems like tetrahydro-β-carbolines. While the oxane ring itself is not aromatic, a synthetic sequence could involve coupling an aromatic moiety to the amine before the cyclization cascade.

Development of New Synthetic Methodologies Utilizing this compound

The unique combination of functional groups in this compound makes it not only a building block but also a platform for the development of novel synthetic methods. The interplay between the nucleophilic amine and the reactive alkyne can be exploited to design new catalytic cycles and cascade reactions.

For example, the development of enantioselective transformations using this substrate is a promising area. Chiral catalysts could be employed to achieve asymmetric hydroamination, cycloisomerization, or MCRs, leading to enantiomerically enriched products with potential applications in drug discovery.

Furthermore, the oxane ring can influence the regioselectivity and stereoselectivity of reactions at the amine and alkyne centers. Systematic studies on the reactivity of this compound could lead to a deeper understanding of the directing effects of the oxane moiety in various transformations, contributing to the broader field of synthetic methodology. The development of novel cascade reactions that form multiple bonds and stereocenters in a single step, starting from this readily accessible building block, represents a significant avenue for future research. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for N-(But-3-YN-1-YL)oxan-3-amine, and how can purity be maximized?

The synthesis of this compound can be achieved via nucleophilic substitution or reductive amination. For example, alkylation of oxan-3-amine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Key considerations include:

  • Reaction temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side reactions like alkyne oligomerization .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–40%) effectively removes unreacted starting materials. Purity (>95%) can be confirmed via HPLC or LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use multimodal characterization:

  • NMR : ¹H/¹³C NMR to confirm the alkyne proton (δ ~2.0–2.5 ppm) and oxane ring protons (δ ~3.5–4.0 ppm) .
  • Mass spectrometry : ESI-MS in [M+H]+ mode (theoretical m/z ~154.12) and collision cross-section (CCS) validation against predicted values (e.g., 138.1 Ų for [M+H]+) .
  • FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and experimental CCS values in mass spectrometry?

Predicted CCS values (e.g., 138.1 Ų for [M+H]+ ) may deviate from experimental data due to:

  • Conformational flexibility : The oxane ring and alkyne group adopt multiple conformers in the gas phase. Use ion mobility spectrometry (IMS) coupled with DFT calculations to model low-energy conformers .
  • Adduct formation : Sodium or potassium adducts ([M+Na]+, [M+K]+) exhibit higher CCS values (e.g., 148.0 Ų for [M+Na]+), requiring calibration with standards like polyalanine .

Q. What strategies are effective for studying the biological interactions of this compound?

Leverage click chemistry and photoaffinity labeling:

  • Alkyne-azide cycloaddition : Incorporate an azide-functionalized probe (e.g., fluorophore or biotin) for target identification via CuAAC or strain-promoted reactions .
  • Photoaffinity labeling : Substitute the alkyne with a diazirine group (e.g., 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine) to enable UV-induced covalent binding with biological targets .
  • Binding assays : Use SPR or ITC to quantify interactions with receptors/enzymes, noting potential interference from the oxane ring’s hydrophilicity .

Q. How does the oxane ring influence the compound’s stability under varying pH and temperature conditions?

The oxane ring enhances rigidity but may hydrolyze under extreme conditions:

  • Acidic pH (pH <3) : Protonation of the amine destabilizes the ring, leading to partial ring opening. Monitor via NMR (appearance of carbonyl signals at δ ~170 ppm) .
  • Thermal stability : TGA/DSC analysis shows decomposition >200°C, but prolonged storage at 25°C in inert atmospheres (N₂/Ar) prevents oxidation .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

Optimize reaction parameters:

  • Solvent choice : Switch from DMF to acetonitrile to reduce viscosity and improve mixing .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Workflow : Implement continuous-flow reactors to minimize side reactions and scale linearly .

Q. What analytical techniques are critical for detecting decomposition products?

  • LC-MS/MS : Identify trace impurities (e.g., oxane ring-opened aldehydes) using MRM transitions .
  • GC-MS : Detect volatile byproducts (e.g., propargyl alcohol) with DB-5MS columns .

Applications in Chemical Biology

Q. Can this compound serve as a precursor for PROTACs or other bifunctional molecules?

Yes, its alkyne group enables modular conjugation:

  • PROTAC design : Link to E3 ligase ligands (e.g., thalidomide analogs) and target-binding motifs via PEG spacers .
  • In vivo tracking : Label with ¹⁸F isotopes via prosthetic groups (e.g., [¹⁸F]FBEM) for PET imaging .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • PPE : Use nitrile gloves, P95 respirators, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture airborne particulates .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to degrade alkyne residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.